Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate
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Overview
Description
Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate is a complex organic compound characterized by its intricate molecular structure
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonyl group makes it a versatile intermediate in organic synthesis.
Biology: In biological research, Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate is utilized in the study of enzyme inhibitors and receptor binding assays. Its structural complexity allows for the exploration of molecular interactions within biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemical products. Its unique properties may contribute to the development of new technologies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate typically involves multiple steps, starting with the preparation of the core proline derivative. The sulfonyl group is introduced using 4-methoxyphenylsulfonyl chloride, followed by the coupling with the amino group of benzoic acid. The final step involves esterification to produce the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, often employing continuous flow reactors to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, with rigorous purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted derivatives with different functional groups.
Mechanism of Action
The mechanism by which Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-({1-[(3-methoxyphenyl)sulfonyl]prolyl}amino)benzoate
Methyl 4-({1-[(2-methoxyphenyl)sulfonyl]prolyl}amino)benzoate
Methyl 4-({1-[(4-hydroxyphenyl)sulfonyl]prolyl}amino)benzoate
Uniqueness: Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate stands out due to its specific substitution pattern and the presence of the methoxy group, which influences its chemical reactivity and biological activity. This compound's unique structure allows for distinct interactions compared to its analogs.
Properties
IUPAC Name |
methyl 4-[[1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-27-16-9-11-17(12-10-16)29(25,26)22-13-3-4-18(22)19(23)21-15-7-5-14(6-8-15)20(24)28-2/h5-12,18H,3-4,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDPCTXQXPNTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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